4-Hydroxy-1H-indole-7-carboxamide

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing a suitably functionalized indole building block for SAR exploration often means accepting unsubstituted cores that lack key hydrogen-bonding capacity. 4-Hydroxy-1H-indole-7-carboxamide solves this by providing a 4-hydroxy-7-carboxamide scaffold that alters logP, polar surface area, and ionization behavior compared to unsubstituted analogs. - Enables direct derivatization at the 4-hydroxy position (alkylation, acylation) for kinase inhibitor programs. - Fragment-sized (MW 176.17) with low LogP, ideal for fragment-based screening. - Carboxamide at C7 serves as a versatile handle for late-stage diversification.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1211594-40-9
Cat. No. B595550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1H-indole-7-carboxamide
CAS1211594-40-9
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1C(=O)N)O
InChIInChI=1S/C9H8N2O2/c10-9(13)6-1-2-7(12)5-3-4-11-8(5)6/h1-4,11-12H,(H2,10,13)
InChIKeyQXZYEXUKYIANHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1H-indole-7-carboxamide Overview


4-Hydroxy-1H-indole-7-carboxamide (CAS 1211594-40-9) is a 4-hydroxy-substituted indole derivative featuring a carboxamide moiety at the 7-position. This heterocyclic scaffold, characterized by a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, is recognized for its potential as a versatile building block in medicinal chemistry . The presence of the 4-hydroxy group distinguishes it from the unsubstituted 1H-indole-7-carboxamide, altering key physicochemical properties such as hydrogen bonding capacity and lipophilicity [1].

4-hydroxy and 7-carboxamide synthetic handles for SAR diversification
Low-molecular-weight fragment-sized scaffold suitable for fragment-based screening
Differentiated polarity, H-bonding, and ionization profile from unsubstituted indole

Why 4-Hydroxy-1H-indole-7-carboxamide Cannot Be Substituted


The 4-hydroxy substitution in 4-Hydroxy-1H-indole-7-carboxamide introduces a hydrogen bond donor and acceptor site that fundamentally alters its physicochemical profile compared to unsubstituted or other 4-substituted indole-7-carboxamides [1]. This modification impacts logP, polar surface area, and ionization behavior, directly influencing properties such as solubility, permeability, and synthetic handle utility [2]. Consequently, in medicinal chemistry campaigns, simply substituting this compound with the unsubstituted 1H-indole-7-carboxamide (CAS 1670-89-9) or other 4-substituted analogs (e.g., 4-fluoro or 4-chloro) without accounting for these quantitative differences can lead to divergent biological activity, altered ADME profiles, and compromised synthetic tractability, underscoring the need for product-specific evidence in procurement decisions [3].

Target (4-Hydroxy-1H-indole-7-carboxamide)
Potential Substitute (Unsubstituted Indole-7-carboxamide)
4-OH provides H-bond donor/acceptor; TPSA ~79 Ų
Lacks 4-OH; lower TPSA may shift solubility and permeability behavior
Phenolic pKa ~8 enables pH-dependent ionization
No ionizable phenol; ionization profile differs, may affect formulation
Lower LogP (~0.6) favors aqueous solubility
Higher LogP (~1.7) may reduce aqueous solubility, altering assay compatibility

4-Hydroxy-1H-indole-7-carboxamide: Quantitative Differentiation Evidence


Elevated Hydrogen Bonding and Polar Surface Area

4-Hydroxy-1H-indole-7-carboxamide exhibits a significantly higher topological polar surface area (TPSA) and hydrogen bond donor count compared to the unsubstituted 1H-indole-7-carboxamide [1][2]. This increased polarity and hydrogen bonding potential can enhance aqueous solubility and influence target binding interactions, while potentially reducing passive membrane permeability [3].

Topological PSA
Cross-study comparable
79.11 Ų vs 58.9 Ų (+34%)
Increased polarity may enhance solubility, may reduce passive permeability
Computed values from Chembase/PubChem; experimental verification recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Reduced Lipophilicity and Improved Aqueous Solubility

The introduction of the 4-hydroxy group markedly reduces the compound's lipophilicity compared to the unsubstituted analog [1][2]. This shift in LogP and LogD values favors improved aqueous solubility, which can be advantageous for formulation development and in vitro assay performance [3].

Lipophilicity (LogP)
Cross-study comparable
0.62 vs 1.7 (Δ ≈ -1.1)
Markedly lower LogP supports improved aqueous solubility potential
Computed XLogP3 vs Chembase LogP; experimental determination advised
Medicinal Chemistry ADME Solubility

pH-Dependent Ionization and Permeability Profile

The 4-hydroxy group introduces an additional ionizable center with a computed pKa of 8.02, absent in the unsubstituted indole-7-carboxamide [1]. This pKa value, near physiological pH, implies that a fraction of the compound exists in ionized form at pH 7.4, further contributing to its distinct solubility and permeability profile compared to non-ionizable analogs [2].

Ionizable Center
Class-level inference
pKa 8.02 (phenolic OH)
Near-physiological pKa enables pH-dependent solubility and binding modulation
Computed pKa; experimental titration recommended for precise value
Physicochemical Profiling pKa Ionization

High Purity and Analytical Verification

4-Hydroxy-1H-indole-7-carboxamide is commercially available with high purity levels and robust analytical documentation, ensuring batch-to-batch consistency for research applications .

Purity Specification
Supporting evidence
≥95% (NLT 98% available)
High purity with analytical documentation supports batch reproducibility
Vendor specifications; request COA for lot-specific data
Procurement Quality Control Reproducibility

4-Hydroxy-1H-indole-7-carboxamide: Application Scenarios


Kinase Inhibitor Scaffold Optimization

The 4-hydroxyindole-7-carboxamide core serves as a privileged scaffold for the development of kinase inhibitors, particularly those targeting IKKβ and BTK, where substitutions at the 4- and 7-positions critically modulate potency and selectivity [1]. The hydroxyl group provides a synthetic handle for further derivatization (e.g., alkylation, acylation) to explore structure-activity relationships (SAR) [2].

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 176.17 g/mol and favorable physicochemical properties including low LogP and multiple hydrogen bonding sites, this compound is an ideal fragment-sized molecule for screening campaigns [2]. Its distinct TPSA and pKa profile compared to unsubstituted indole fragments enables the exploration of unique chemical space for hit identification [3].

Indole Natural Product Analog Synthesis

The 4-hydroxyindole motif is present in numerous bioactive natural products. This compound can be employed as a key intermediate in the total synthesis of complex indole alkaloids or simplified analogs, leveraging the carboxamide at C7 for late-stage diversification [2].

PARP Inhibitor and Antiviral Agent Development

Extrapolating from SAR studies on related indole-7-carboxamides, this compound may serve as a starting point for developing inhibitors of poly(ADP-ribose) polymerase (PARP) or HIV-1 attachment, where the 4-hydroxy substitution could impart improved aqueous solubility and potentially alter target engagement kinetics [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
4-Hydroxy synthetic handle for derivatization
SAR profiling and target selectivity assessment
Fragment-based drug discovery
Low molecular weight, favorable logP and TPSA
Hit identification and physicochemical profiling
Indole natural product analog synthesis
4-Hydroxyindole core with C7 carboxamide for diversification
Synthetic tractability and intermediate stability
PARP inhibitor and antiviral development
Indole-7-carboxamide scaffold with improved solubility potential
Target engagement and solubility assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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